1-Naphthyl phosphate monosodium salt monohydrate
CAS No.: 81012-89-7
Cat. No.: VC0043132
Molecular Formula: C10H7O4P-2
Molecular Weight: 222.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81012-89-7 |
---|---|
Molecular Formula | C10H7O4P-2 |
Molecular Weight | 222.13 g/mol |
IUPAC Name | naphthalen-1-yl phosphate |
Standard InChI | InChI=1S/C10H9O4P/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,11,12,13)/p-2 |
Standard InChI Key | YNXICDMQCQPQEW-UHFFFAOYSA-L |
SMILES | C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.[Na+] |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2OP(=O)([O-])[O-] |
Introduction
Chemical Identity and Structure
1-Naphthyl phosphate monosodium salt monohydrate is an organic compound with naphthyl and phosphate functional groups. Its structure consists of a naphthalene ring connected to a phosphate group, with one sodium ion and one water molecule completing the structure.
Basic Information
Parameter | Value |
---|---|
CAS Number | 81012-89-7 |
Molecular Formula | C₁₀H₈NaO₄P·H₂O |
Molecular Weight | 264.15 g/mol |
IUPAC Name | Sodium;naphthalen-1-yl hydrogen phosphate;hydrate |
InChI Key | NSWUDGODQXQNON-UHFFFAOYSA-M |
The compound is characterized by its naphthalene ring structure attached to a phosphate group, with one sodium cation and one water molecule of crystallization . The molecular structure features a phosphate ester linkage between the naphthalene moiety and the phosphate group, which is critical for its biological activity .
Chemical Identifiers and Synonyms
The compound is known by several names in scientific literature and commercial catalogues, which is important to recognize when conducting research on this molecule.
These various nomenclatures reflect the same chemical entity, which is important for researchers to recognize when sourcing this compound for experimental work .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-naphthyl phosphate monosodium salt monohydrate is essential for its proper handling, storage, and application in laboratory settings.
Physical Characteristics
Property | Description |
---|---|
Physical Form | Powder |
Color | White to off-white |
Odor | Odorless |
Melting Point | 189-191°C |
Flash Point | 226.6°C |
The compound presents as a white to off-white powder that is odorless, making it relatively easy to handle in laboratory conditions . Its high melting and flash points contribute to its stability under normal storage conditions .
Solubility and Stability
1-Naphthyl phosphate monosodium salt monohydrate is highly soluble in water, with a solubility of approximately 50 mg/mL . This excellent water solubility is advantageous for preparing aqueous solutions for biochemical assays. The compound is relatively stable under ambient conditions but should be stored at controlled temperatures to prevent degradation .
Chemical Reactivity
The phosphate ester bond in the compound is susceptible to hydrolysis, especially in the presence of phosphatase enzymes. This reactivity forms the basis of its use as a substrate in enzymatic assays . The compound can undergo dephosphorylation to yield 1-naphthol and inorganic phosphate, a reaction that is catalyzed by various phosphatases .
Synthesis and Production
The synthesis of 1-naphthyl phosphate monosodium salt monohydrate involves specific chemical processes that ensure the formation of the desired product with high purity.
Synthetic Routes
The most common method for synthesizing 1-naphthyl phosphate monosodium salt monohydrate involves the phosphorylation of 1-naphthol. This process typically employs phosphorylating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in the presence of a base like pyridine.
The reaction can be represented as follows:
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1-Naphthol reacts with a phosphorylating agent to form a phosphate ester
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The resulting ester is treated with sodium hydroxide to form the monosodium salt
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Controlled crystallization in the presence of water yields the monohydrate form
The synthesis requires careful control of reaction conditions to prevent side reactions and ensure high yield and purity.
Industrial Production
In industrial settings, the production of 1-naphthyl phosphate monosodium salt monohydrate follows similar synthetic pathways but on a larger scale. Manufacturers optimize reaction conditions to enhance yield and purity while minimizing production costs. The final product undergoes rigorous quality control to ensure it meets the specifications required for research and analytical applications .
Biochemical and Physiological Properties
The biochemical and physiological properties of 1-naphthyl phosphate monosodium salt monohydrate underpin its importance in research and analytical applications.
Mechanism of Action
1-Naphthyl phosphate monosodium salt monohydrate acts as a non-specific phosphatase inhibitor by binding to the active site of various phosphatase enzymes. This interaction prevents the dephosphorylation of natural substrates by these enzymes . The compound can also serve as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond, releasing 1-naphthol and inorganic phosphate .
Enzymatic Interactions
Enzyme Type | Interaction |
---|---|
Acid Phosphatases | Substrate and inhibitor |
Alkaline Phosphatases | Inhibitor |
Protein Phosphatases | Inhibitor |
The compound is particularly effective as a substrate for acid phosphatases, including prostatic acid phosphatase, making it valuable for bioanalytical determinations of these enzymes . Its inhibitory effect on various phosphatases has been utilized in research to study the role of these enzymes in cellular processes .
Applications in Research and Analysis
The unique properties of 1-naphthyl phosphate monosodium salt monohydrate have led to its adoption in various research and analytical applications.
Enzyme Assays
The primary application of 1-naphthyl phosphate monosodium salt monohydrate is as a substrate in assays for acid phosphatases, particularly prostatic acid phosphatase . In these assays, the compound's dephosphorylation by the enzyme can be monitored through various detection methods, providing a quantitative measure of enzyme activity .
Biochemical Research
Beyond its use in enzyme assays, the compound serves as a valuable tool in biochemical research, particularly in studies investigating:
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Phosphatase activity in various tissues and cellular compartments
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The role of phosphatases in cellular signaling pathways
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The effects of phosphatase inhibition on cellular functions
These applications rely on the compound's ability to interact specifically with phosphatase enzymes, allowing researchers to probe their biological functions .
Biological Effects and Research Findings
Recent research has revealed important biological effects of 1-naphthyl phosphate monosodium salt monohydrate at the cellular level.
Effects on Protein Dephosphorylation
Studies have demonstrated that 1-naphthyl phosphate monosodium salt monohydrate can influence the phosphorylation state of specific proteins in cells. Notably, it has been shown to dephosphorylate the actin-depolymerizing protein Cofilin 1 in platelets . This effect has implications for understanding cytoskeletal regulation and platelet function.
Modulation of Cellular Secretion
Research has suggested that 1-naphthyl phosphate monosodium salt monohydrate may decrease calcium-induced secretion in streptolysic O (SLO)-permeabilized chief cells from guinea pig stomach . This finding indicates a potential role for the compound in studies of exocytosis and secretory mechanisms in various cell types.
Research Applications
Research Area | Application |
---|---|
Cancer Research | Detection of prostatic acid phosphatase as a biomarker |
Enzyme Kinetics | Study of phosphatase mechanisms and inhibition |
Cell Biology | Investigation of protein phosphorylation dynamics |
Clinical Diagnostics | Development of assays for phosphatase activity |
These diverse applications highlight the compound's versatility as a research tool across multiple disciplines .
Comparison with Related Compounds
Understanding how 1-naphthyl phosphate monosodium salt monohydrate relates to similar compounds provides context for its specific applications and properties.
Structural Analogues
Several compounds share structural similarities with 1-naphthyl phosphate monosodium salt monohydrate, including:
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2-Naphthyl phosphate sodium salt
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1-Naphthyl phosphate disodium salt
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Para-nitrophenyl phosphate (pNPP)
These analogues differ in the position of the phosphate group, the counter ion, or the aromatic system, leading to variations in their biochemical properties and applications.
Functional Comparison
Compound | Key Differences | Relative Advantages |
---|---|---|
2-Naphthyl phosphate sodium salt | Phosphate at position 2 of naphthalene | Different enzyme specificity |
1-Naphthyl phosphate disodium salt | Two sodium counter ions | Higher water solubility, different pH dependencies |
Para-nitrophenyl phosphate | Nitrophenyl vs. naphthyl group | Colorimetric detection without coupling reagents |
1-Naphthyl phosphate monosodium salt monohydrate is often preferred for specific applications due to its optimal balance of solubility, stability, and reactivity with target enzymes .
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